3-(4-ethoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Descripción
This compound features a fused triazolo[4,5-d]pyrimidin-7-one core, substituted at the 3-position with a 4-ethoxyphenyl group and at the 6-position with a [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-3-31-17-10-8-16(9-11-17)29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANFHSJDXHTNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-ethoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines multiple pharmacophores:
- Ethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
- Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
- Triazolopyrimidine core : Often linked to potent pharmacological agents.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound demonstrated IC50 values below 100 µM in these cell lines, indicating potent anticancer activity. Specifically:
The mechanism of action appears to involve:
- Induction of Apoptosis : The compound activates caspases leading to programmed cell death. In HeLa cells, caspase activation increased by 31% at a concentration of 100 µM.
- Cell Cycle Arrest : Significant accumulation in the sub-G1 phase was observed, indicating that the compound induces apoptosis through cell cycle disruption .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. The oxadiazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria and fungi.
Case Studies
- Study on Anticancer Activity : A study published in MDPI highlighted the efficacy of similar compounds with oxadiazole groups against cancer cell lines. The results indicated that structural modifications can enhance potency and selectivity .
- Antimicrobial Efficacy : Research has demonstrated that derivatives of oxadiazole exhibit significant activity against Mycobacterium tuberculosis, suggesting potential for further development as anti-tuberculosis agents .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | 36 | Apoptosis induction |
| Anticancer | HeLa | 34 | Caspase activation |
| Anticancer | MCF-7 | 69 | Cell cycle arrest |
| Antimicrobial | Mtb | N/A | Effective against resistant strains |
Comparación Con Compuestos Similares
Key Observations :
- Substituent Effects : The ethoxy group in the target compound is less polar than the methoxy group in , likely improving membrane permeability. Compared to the fluorobenzyl and dimethoxyphenyl groups in , the target’s methylphenyl oxadiazole may confer better metabolic stability.
Physicochemical Properties
- Lipophilicity : The ethoxyphenyl group (logP ~2.5 estimated) increases lipophilicity compared to methoxyphenyl (logP ~2.0) .
- Solubility : The oxadiazole ring’s rigidity may reduce aqueous solubility compared to carboxylate-containing analogs like .
- Stability : Oxadiazole rings are generally resistant to hydrolysis, whereas thiadiazin derivatives may exhibit lower thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
